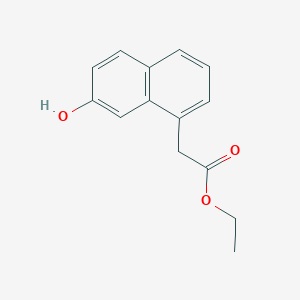

Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate

Description

Significance of Naphthol-Containing Scaffolds in Modern Organic Synthesis and Functional Materials

Naphthol (hydroxynaphthalene) scaffolds are of paramount importance in contemporary chemical science due to their unique combination of aromaticity, reactivity, and structural rigidity. The naphthalene (B1677914) ring system is a prevalent feature in a wide array of biologically active compounds, including antimicrobial and anti-inflammatory agents. This inherent bioactivity makes naphthol derivatives attractive starting points in medicinal chemistry and drug discovery.

The electron-rich nature of the naphthalene core, enhanced by the electron-donating hydroxyl group, makes it susceptible to electrophilic substitution reactions, allowing for the introduction of diverse functional groups at various positions. This versatility establishes naphthols as crucial building blocks, or synthons, in multi-step organic synthesis. Furthermore, the planar and rigid structure of the naphthalene moiety is exploited in materials science. When incorporated into polymers, these scaffolds can enhance thermal stability and confer unique photophysical properties, making them suitable for applications in organic electronics and advanced composites. researchgate.netacs.org The ability of the hydroxyl group to participate in hydrogen bonding also plays a critical role in directing the self-assembly of molecules for creating supramolecular structures and liquid crystals. nih.gov

Overview of Ester Functional Group Contributions to Molecular Structure and Reactivity

The ester functional group, characterized by the R-COO-R' linkage, is one of the most common and versatile functional groups in organic chemistry. Its presence in a molecule like Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate imparts several key characteristics. Structurally, the ester group is polar but, unlike alcohols, cannot act as a hydrogen bond donor, only as an acceptor. This reduces intermolecular hydrogen bonding, generally leading to lower boiling points and higher volatility compared to carboxylic acids of similar molecular weight.

From a reactivity standpoint, the carbonyl carbon of the ester is electrophilic and serves as a site for nucleophilic acyl substitution. This allows esters to be readily converted into other functional groups such as carboxylic acids (via hydrolysis), amides (via aminolysis), and alcohols (via reduction). This reactivity makes esters valuable intermediates in synthetic chemistry. researchgate.net For instance, the hydrolysis of 1-Naphthyl acetate (B1210297) is a well-studied reaction used in biochemical assays to detect the activity of enzymes like acetylcholinesterase. nih.govmedchemexpress.com The ester group can therefore act as a handle for further chemical transformations or as a protecting group for a carboxylic acid.

Contextualization of this compound within Naphthyl Ester Chemistry

This compound is a specific isomer within the family of hydroxynaphthalene acetate derivatives. Its structure features an ethyl acetate group attached to the C1 position and a hydroxyl group at the C7 position of the naphthalene ring. While extensive research exists for related isomers like 1-naphthyl acetate and 2-naphthyl acetate, specific literature on the 1,7-substituted pattern of the target compound is notably scarce, suggesting it is a less-studied or novel compound. researchgate.netnih.gov

The properties of this molecule can be inferred from its constituent parts and comparison with its isomers, such as Ethyl 2-(6-hydroxynaphthalen-2-yl)acetate. nih.gov The combination of the naphthol scaffold with the ethyl acetate side chain creates a molecule with multiple reactive sites: the aromatic ring, the phenolic hydroxyl group, and the ester moiety. The hydroxyl group can undergo O-alkylation or O-acylation, while the ester can be hydrolyzed or transesterified. The methylene (B1212753) bridge (-CH₂-) adjacent to the ester is also weakly acidic and can be deprotonated to form an enolate for C-C bond-forming reactions.

A plausible synthetic route to this compound would likely involve the esterification of the corresponding carboxylic acid, 2-(7-hydroxynaphthalen-1-yl)acetic acid. This precursor could potentially be synthesized from 7-methoxynaphthalene-1-carbaldehyde through a series of steps including oxidation to the carboxylic acid, followed by demethylation of the methoxy (B1213986) group to reveal the hydroxyl functionality. The final step would be a classic Fischer esterification with ethanol (B145695) under acidic catalysis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₃ | Calculated |

| Molecular Weight | 230.26 g/mol | Calculated nih.gov |

| Appearance | Predicted to be a solid or oil | Inference from isomers |

| Hydrogen Bond Donors | 1 (from -OH group) | Calculated |

| Hydrogen Bond Acceptors | 3 (from C=O and two O atoms) | Calculated |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, ethyl acetate, acetone) | Inference from structure |

Research Gaps and Future Perspectives for Hydroxynaphthalene Acetate Compounds

The primary research gap concerning this compound is the lack of dedicated studies on its synthesis, characterization, and application. While the broader class of naphthol derivatives is well-explored, this specific isomeric configuration remains largely uncharted territory. This opens up several avenues for future investigation.

Future Perspectives:

Synthetic Chemistry: A key area for research is the development and optimization of a high-yield, scalable synthesis for this compound. Exploring different synthetic strategies and catalytic systems would be a valuable contribution.

Chemical Characterization: Comprehensive spectroscopic analysis, including advanced 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, is required to fully elucidate and confirm its structure. Single-crystal X-ray diffraction would provide definitive structural proof.

Materials Science: Given the properties of other naphthalene-based compounds, this molecule could be investigated as a monomer for the synthesis of novel polyesters. The resulting polymers might exhibit desirable properties such as high thermal stability or specific optical characteristics. Its potential use in the formulation of liquid crystals could also be explored. researchgate.net

Biochemical Research: Drawing parallels with compounds like 1-naphthyl acetate, which is used as a substrate for esterase enzymes, this compound could be screened for activity with various hydrolases. nih.govresearchgate.netwho.int Its potential as an antimicrobial or antioxidant agent, a common feature of phenolic compounds, also warrants investigation.

Structure

3D Structure

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

ethyl 2-(7-hydroxynaphthalen-1-yl)acetate |

InChI |

InChI=1S/C14H14O3/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9,15H,2,8H2,1H3 |

InChI Key |

JTUFDBBKQGXLAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Strategies for Ethyl 2 7 Hydroxynaphthalen 1 Yl Acetate and Analogues

Retrosynthetic Analysis of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate

A retrosynthetic analysis of this compound (I) suggests a logical disconnection strategy that simplifies the target molecule into readily available starting materials. The primary disconnection breaks the C1-Cα bond of the acetate (B1210297) side chain, leading to a functionalized naphthalene (B1677914) at the 1-position and a two-carbon synthon.

A key transformation in the forward synthesis would be the introduction of the ethyl acetate moiety. A robust and stereocontrolled method for this is the Horner-Wadsworth-Emmons (HWE) reaction. This retrosynthetic step disconnects the target molecule (I) into the corresponding α,β-unsaturated ester, Ethyl 2-(7-hydroxynaphthalen-1-yl)acrylate (II), which can then be reduced.

Further disconnection of the acrylate (B77674) (II) via the HWE reaction leads to the key precursor, 7-hydroxynaphthalene-1-aldehyde (III), and a phosphonate (B1237965) ylide, typically derived from triethyl phosphonoacetate. The aldehyde (III) can be retrosynthetically derived from a more common starting material, 2,7-dihydroxynaphthalene (B41206) (IV), through a formylation reaction. This multi-step retrosynthetic pathway provides a clear and feasible route for the synthesis of the target compound.

Classical and Contemporary Approaches to Naphthyl Acetate Synthesis

The synthesis of naphthyl acetates can be achieved through various classical and contemporary methods. The choice of method depends on the specific substitution pattern and the desired efficiency.

Direct Esterification and Transesterification Reactions

Direct Fischer esterification of a naphthylacetic acid with ethanol (B145695) in the presence of an acid catalyst is a classical approach. However, this would require the prior synthesis of 2-(7-hydroxynaphthalen-1-yl)acetic acid. Transesterification of a corresponding methyl or other alkyl ester with ethanol under acidic or basic conditions is another possibility. While straightforward, these methods are contingent on the availability of the precursor carboxylic acid or another ester.

Carbonylative Coupling and Related Methodologies

Modern synthetic methods offer more direct routes to aryl and naphthyl acetates. Palladium-catalyzed carbonylative coupling reactions of naphthyl halides or triflates with a source of carbon monoxide and ethanol could potentially construct the ethyl acetate moiety directly on the naphthalene ring. However, this approach often requires specific precursors and careful optimization of reaction conditions to achieve good yields and regioselectivity.

Strategies for Introducing the Ethyl Acetate Moiety at the C1-Position of Naphthalene

A highly effective and widely used strategy for introducing a two-carbon ester side chain at the C1-position of a naphthalene ring involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) reaction followed by a reduction.

The HWE reaction between a naphthaldehyde and triethyl phosphonoacetate provides the corresponding ethyl 2-(naphthalen-1-yl)acrylate. This reaction is known for its high efficiency and generally favors the formation of the (E)-alkene. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Following the HWE reaction, the resulting α,β-unsaturated ester can be reduced to the saturated ethyl acetate derivative. A common and effective method for this transformation is catalytic hydrogenation. This involves reacting the unsaturated ester with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reduction is typically clean and proceeds with high yield.

| Reaction Step | Reagents and Conditions | Product | Typical Yield |

| Horner-Wadsworth-Emmons Olefination | 7-hydroxynaphthalene-1-aldehyde, Triethyl phosphonoacetate, NaH, THF | Ethyl (E)-2-(7-hydroxynaphthalen-1-yl)acrylate | Good to Excellent |

| Catalytic Hydrogenation | Ethyl (E)-2-(7-hydroxynaphthalen-1-yl)acrylate, H₂, Pd/C, Ethanol | This compound | High |

Synthesis of Key Precursors and Functionalized Naphthalene Intermediates

The successful synthesis of this compound is highly dependent on the efficient preparation of the key intermediate, 7-hydroxynaphthalene-1-aldehyde.

Preparation of 7-Hydroxynaphthalene-1-aldehyde Derivatives

The synthesis of 7-hydroxynaphthalene-1-aldehyde typically starts from 2,7-dihydroxynaphthalene. The introduction of the aldehyde group at the C1 position can be achieved through various electrophilic aromatic substitution reactions known as formylation reactions.

Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol (B47542) (in this case, 2,7-dihydroxynaphthalene) with chloroform (B151607) in a basic aqueous solution. The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate, which then attacks the electron-rich phenoxide ring. While effective for ortho-formylation of phenols, the yields can sometimes be moderate.

Vilsmeier-Haack Reaction: This is a milder method for formylating electron-rich aromatic compounds. It utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier-Haack reaction is often preferred for its higher yields and milder conditions compared to the Reimer-Tiemann reaction.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine as the formylating agent in the presence of an acid, often in a glycerol (B35011) or acetic acid medium. The reaction generally gives moderate yields.

A plausible synthetic route to 7-hydroxynaphthalene-1-aldehyde would involve the selective formylation of 2,7-dihydroxynaphthalene. Given the directing effects of the hydroxyl groups, formylation is expected to occur at a position ortho to one of the hydroxyl groups.

| Formylation Method | Reagents | Key Intermediate | Advantages | Disadvantages |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Dichlorocarbene | Simple reagents | Often moderate yields, harsh conditions |

| Vilsmeier-Haack | DMF, POCl₃ | Vilsmeier reagent (iminium salt) | Milder conditions, often higher yields | Reagents can be moisture sensitive |

| Duff | Hexamethylenetetramine, Acid | Iminium species | Useful for certain substrates | Can give moderate yields |

The synthesis of the starting material, 2,7-dihydroxynaphthalene, is typically achieved through the sulfonation of naphthalene followed by alkali fusion of the resulting naphthalene-2,7-disulfonic acid.

Regioselective Functionalization of Naphthalene Ring Systems

The synthesis of specifically substituted naphthalenes, such as this compound, hinges on the ability to control the position of functional groups on the aromatic core. Regioselective functionalization of the naphthalene ring is a significant challenge in organic synthesis due to the multiple reactive positions. nih.gov Traditional electrophilic aromatic substitution reactions are often difficult to control and the outcome depends heavily on the directing effects of pre-existing functional groups. researchgate.net To overcome these limitations, modern synthetic strategies often employ C-H activation, which allows for the direct introduction of functional groups at specific positions on the naphthalene skeleton. nih.govnih.gov

These advanced methods frequently utilize directing groups to guide the reaction to a particular C-H bond. nih.gov Over the last decade, numerous research efforts have focused on developing new methodologies to directly functionalize every position of the naphthalene ring. nih.gov For instance, transition metal-catalyzed C-H functionalization has proven to be a powerful technique for converting arenes into a variety of valuable products, with directing groups playing a crucial role in achieving high selectivity. nih.gov These strategies are vital for creating complex substitution patterns that are difficult to achieve through classical methods, thereby enabling the synthesis of complex molecules and potential pharmaceutical agents. nih.govresearchgate.net Mechanistic studies, often supported by density functional theory (DFT), are crucial for understanding and predicting the regioselectivity observed in these functionalization reactions. nih.gov

Catalytic Systems in the Synthesis of Hydroxynaphthalene Esters

The synthesis of hydroxynaphthalene esters like this compound is greatly enhanced by the use of various catalytic systems. These catalysts facilitate key bond-forming reactions, improve reaction efficiency, and can control selectivity. The primary approaches include Lewis acid catalysis for activating the naphthalene system and transition metal catalysis for forming new carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

Lewis acids play a pivotal role in the functionalization of naphthols by altering the electronic properties of the aromatic ring. nih.govd-nb.info A key strategy involves the complexation of a Lewis acid to the hydroxyl group of the naphthol. This interaction increases the acidity of the -OH group and can shift the tautomeric equilibrium from the phenol form towards the non-aromatic keto form (a naphthalenone). nih.gov This dearomatized intermediate, an α,β-unsaturated ketone, is then susceptible to nucleophilic attack, allowing for further functionalization. nih.govd-nb.info

For example, a two-step dearomative functionalization of naphthols has been developed using Lewis acids like aluminum chloride (Al₂Cl₆) in conjunction with copper(I) catalysis. nih.govd-nb.info The Lewis acid activates the naphthol, stabilizing the non-aromatic tautomer, which can then be trapped by various nucleophiles. nih.gov This method provides a pathway to tetralone scaffolds under mild reaction conditions. nih.govd-nb.info Boron-based Lewis acids, such as boron trifluoride diethyl etherate (BF₃·Et₂O), have also been shown to promote cyclization reactions to form naphthalene derivatives. nih.gov Density functional theory (DFT) calculations have been used to show that 1,1'-Bi-2-naphthol (BINOL)-derived catalysts can activate ketones through a Lewis acid-type mechanism for asymmetric reactions. nih.gov

Table 1: Examples of Lewis Acids in Naphthol Derivatization

| Lewis Acid | Role/Reaction Type | Reference |

|---|---|---|

| Aluminum Chloride (Al₂Cl₆) | Promotes dearomatization by stabilizing the keto-tautomer. nih.govd-nb.info | nih.govd-nb.info |

| Boron Trifluoride (B(C₆F₅)₃) | Shifts tautomerization equilibrium of naphthol towards the keto form. nih.gov | nih.gov |

| Boron Trifluoride Diethyl Etherate (BF₃·Et₂O) | Promotes cyclization reactions to synthesize naphthalene derivatives. nih.gov | nih.gov |

Transition metal catalysis is a cornerstone for constructing the carbon framework of naphthalene derivatives and introducing key functional groups. These methods offer efficient and selective ways to form C-C and C-O bonds.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. The Suzuki-Miyaura coupling, for instance, has been used to react aryl iodides with aryl boronic acids to synthesize key intermediates for more complex naphthalene-containing structures. nih.gov Similarly, the Heck coupling reaction provides another avenue for C-C bond formation on the naphthalene ring. nih.gov Palladium catalysis can also be employed in the dearomatization of naphthols to construct fused polycyclic skeletons. acs.org

Rhodium catalysis has been utilized for ortho-C–H alkynylation, allowing for the introduction of alkyne groups onto arenes, which can serve as handles for further transformations. nih.gov Rhodium has also been used in three-component carbene coupling reactions involving arylboronates and alcohols to synthesize alkyl enol ethers. researchgate.net These transition metal-catalyzed reactions are indispensable tools for building the complex architecture of functionalized naphthalenes. nih.govresearchgate.net

Table 2: Selected Transition Metal-Catalyzed Reactions for Naphthalene Synthesis

| Catalyst/Metal | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium (Pd) | Suzuki-Miyaura Coupling | C-C bond formation between aryl halides and boronic acids. nih.gov | nih.gov |

| Palladium (Pd) | Heck Coupling | C-C bond formation between aryl halides and alkenes. nih.gov | nih.gov |

| Palladium (Pd) | Dearomatization/Cyclization | Construction of fused polycyclic skeletons from naphthols. acs.org | acs.org |

| Rhodium (Rh) | C-H Alkynylation | Direct introduction of alkyne groups at the ortho-position. nih.gov | nih.gov |

Green Chemistry Approaches and Sustainable Synthetic Routes

In line with the principles of green chemistry, modern synthetic strategies aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. The synthesis of this compound and its analogues can benefit significantly from these approaches. The use of environmentally benign solvents like ethyl acetate, which is considered a "green solvent" due to its low environmental impact, is a key consideration. rsc.org

Developing synthetic pathways that utilize biosourced starting materials is another important aspect of green chemistry. For instance, novel green synthetic routes have been developed for fatty acid moieties starting from levoglucosenone, a chiral synthon obtainable from cellulosic wastes. researchgate.net Such strategies reduce reliance on petrochemical feedstocks and contribute to a more sustainable chemical industry. researchgate.net

Performing reactions without a solvent or in a greener medium like polyethylene (B3416737) glycol (PEG) can drastically reduce chemical waste and simplify product purification. Catalyst-free synthesis of hydroxynaphthalene derivatives has been successfully carried out in PEG 400. researchgate.net This method not only aligns with green chemistry principles by reducing the use of hazardous solvents but can also lead to shorter reaction times and improved product yields. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. nih.govtandfonline.com Compared to conventional heating, microwave irradiation can significantly shorten reaction times, often from hours to minutes. tandfonline.comnih.gov In the synthesis of functionalized naphthalenes, microwave-assisted intramolecular dehydrogenative Diels-Alder reactions have been used to generate diverse products in high to quantitative yields (71-100%) in as little as 30 minutes. nih.gov This technique often leads to cleaner reactions with fewer byproducts, simplifying purification. nih.gov The application of microwaves has been shown to increase reaction yields by 12-13% while dramatically reducing the reaction time for the synthesis of naphthamide derivatives. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Naphthamide Derivatives nih.gov

| Method | Reaction Time | Yield Increase |

|---|---|---|

| Conventional Heating | 3.5 hours | - |

Ultrasound Activation The use of ultrasound, or sonochemistry, provides mechanical activation for chemical reactions through a phenomenon known as acoustic cavitation. organic-chemistry.org Cavitation—the formation, growth, and violent collapse of microscopic bubbles—creates localized hot spots with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. organic-chemistry.orgbiointerfaceresearch.com

Ultrasound-assisted esterification is a promising green method that can significantly intensify the process compared to conventional heating. biointerfaceresearch.com Key advantages include substantially shorter reaction times, the ability to conduct reactions at room temperature, and increased product yields. biointerfaceresearch.com For example, ultrasound irradiation has been shown to reduce the time for esterification reactions from 120 minutes to just 15 minutes, with yields increasing by 2-10% compared to conventional methods. biointerfaceresearch.com This technology is effective for promoting reactions in heterogeneous systems by improving mass transport and can be applied to a wide range of syntheses, including the production of esters. organic-chemistry.orgnih.govmdpi.com

Table 4: Effect of Ultrasound on Esterification Reaction Time and Yield biointerfaceresearch.com

| Synthesis Method | Reaction Time (minutes) | Yield Improvement |

|---|---|---|

| Conventional | 120 | - |

Stereoselective Synthesis and Enantioseparation Techniques

The principles of stereoselective synthesis and enantioseparation are fundamental in modern organic chemistry, particularly in the preparation of chiral molecules. However, these techniques are only applicable to compounds that can exist as enantiomers or diastereomers.

The molecule this compound is achiral. It does not possess any stereogenic centers, such as a carbon atom bonded to four different substituents, nor does it exhibit planar or axial chirality. The naphthalene ring is planar, and there is free rotation around the single bonds in the ethyl acetate side chain. As a result, the molecule is superimposable on its mirror image.

Given the achiral nature of this compound, the following subsections on stereoselective synthesis and enantioseparation are not applicable to this specific compound.

This section would typically discuss methods for the enantioselective synthesis of a chiral target molecule. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and are subsequently removed. Another powerful approach is organocatalysis, which employs small chiral organic molecules to catalyze enantioselective transformations. Since this compound is not chiral, there are no enantiomers to selectively synthesize.

Enantiomeric resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a widely used technique for this purpose. It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. As this compound is achiral, it exists as a single structure and does not form enantiomers. Therefore, there is no racemic mixture to resolve, and techniques for enantioseparation are not relevant.

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 7 Hydroxynaphthalen 1 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data for Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate, including chemical shifts (δ) and coupling constants (J), are not available in the reviewed literature. A detailed analysis of proton environments and their interactions is therefore not possible.

Specific ¹³C NMR chemical shift assignments for the carbon framework of this compound have not been reported in the available scientific literature.

Comprehensive 2D NMR studies (COSY, HSQC, HMBC, NOESY) for this compound are not documented in the public domain. Such analyses are crucial for unambiguous assignment of proton and carbon signals and for determining the compound's three-dimensional structure and conformational preferences.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

A specific experimental IR spectrum for this compound is not available. A detailed table of characteristic vibrational modes cannot be provided without this data.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

While the exact mass of this compound can be calculated, experimental high-resolution mass spectrometry (HRMS) data and detailed fragmentation pathways from techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) have not been found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The specific absorption maxima (λmax) and molar absorptivity data for this compound from UV-Vis spectroscopy are not available in the reviewed sources.

Due to the absence of specific experimental data for "this compound" in the public domain, a detailed article focusing solely on its advanced structural and spectroscopic characterization cannot be generated at this time.

Extensive searches for scholarly articles, spectroscopic databases, and crystallographic information have not yielded specific data for the following required sections:

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Absolute Configuration Assignment

While general information on related naphthalene (B1677914) derivatives exists, providing a scientifically accurate and detailed analysis as per the requested outline is not feasible without specific research findings for this compound. The generation of data tables and in-depth discussion of research findings requires access to published experimental results that are currently unavailable.

Theoretical and Computational Chemistry Studies on Ethyl 2 7 Hydroxynaphthalen 1 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate, a DFT approach, often using a functional such as B3LYP with a basis set like 6-31G(d,p), would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This optimization process calculates the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule. From this optimized geometry, various electronic properties such as total energy, dipole moment, and charge distribution on individual atoms could be determined.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Once the ground state geometry is optimized, theoretical spectroscopic data can be calculated and compared with experimental results for validation.

NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts are invaluable for assigning signals in experimental NMR spectra.

Vibrational Frequencies: The vibrational modes of the molecule, corresponding to the stretching and bending of bonds, can be computed. These frequencies can be correlated with peaks in an experimental Infrared (IR) spectrum, aiding in the structural elucidation of the compound.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. This allows for the calculation of the maximum absorption wavelengths (λmax) in the Ultraviolet-Visible (UV-Vis) spectrum, providing insight into the molecule's chromophoric properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's excitability and chemical stability. A smaller gap suggests the molecule is more reactive. Analysis of the electron density distribution in these orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are susceptible to nucleophilic attack. The MEP surface provides a clear picture of the charge distribution and is a valuable predictor of intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable bonds, leading to the possibility of multiple conformers (different spatial arrangements of the atoms). Conformational analysis involves systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface (PES). This analysis identifies the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them. Understanding the preferred conformations is essential as the molecule's shape can significantly influence its physical properties and biological activity.

Reaction Mechanism Modeling and Transition State Analysis

Similarly, a thorough search did not yield any studies on the modeling of reaction mechanisms or the analysis of transition states involving this compound. This area of computational chemistry is vital for predicting the reactivity of a compound, understanding its synthetic pathways, and elucidating the energetic barriers for various chemical transformations. Without such research, a deep, quantitative understanding of the chemical behavior of this compound remains speculative.

Investigation of Chemical Reactivity and Derivative Chemistry of Ethyl 2 7 Hydroxynaphthalen 1 Yl Acetate

Hydrolysis and Transesterification Reactions of the Acetate (B1210297) Moiety

The ethyl acetate group is a key functional moiety susceptible to nucleophilic acyl substitution reactions. libretexts.org The most common of these are hydrolysis and transesterification.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 2-(7-hydroxynaphthalen-1-yl)acetic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction typically carried out by heating the ester in the presence of a dilute aqueous acid (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate with methanol (B129727) would yield Mthis compound. Enzymatic catalysts, such as lipases, are also widely used for transesterification reactions under milder conditions. medcraveonline.com

The table below summarizes typical conditions for these transformations.

| Reaction | Reagents | Catalyst | Product |

| Hydrolysis (Acidic) | Water (H₂O) | H₂SO₄ or HCl | 2-(7-hydroxynaphthalen-1-yl)acetic acid |

| Hydrolysis (Basic) | Sodium Hydroxide (NaOH) then H₃O⁺ | None | 2-(7-hydroxynaphthalen-1-yl)acetic acid |

| Transesterification | Methanol (CH₃OH) | H⁺ or NaOCH₃ | Mthis compound |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene (B1677914) Ring

The naphthalene ring of this compound can undergo both electrophilic and nucleophilic substitution, although the former is more common. The positions of substitution are dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution: The phenolic hydroxyl (-OH) group at the C-7 position is a strongly activating, ortho, para-directing group. The acetate moiety at C-1 (-CH₂COOEt) is a deactivating group. Therefore, electrophilic attack is directed primarily by the powerful activating effect of the hydroxyl group. Electrophiles will preferentially attack the positions ortho and para to the -OH group. In this case, the available activated positions are C-6 and C-8.

Common electrophilic substitution reactions include:

Halogenation: Reaction with Br₂ in a suitable solvent can lead to bromination at the C-6 or C-8 position.

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, likely at C-6 or C-8.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups onto the ring, again directed by the hydroxyl group.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unsubstituted aromatic ring is generally difficult and requires harsh conditions. However, if the ring contains powerful electron-withdrawing groups (like -NO₂) at positions ortho or para to a leaving group (like a halide), SNAr reactions can occur. nih.gov For the parent compound, this reaction is unlikely. However, derivatives, such as a nitrated version of the molecule, could potentially undergo nucleophilic substitution.

Reactions Involving the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at C-7 is acidic and can be readily deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for a variety of reactions at this position.

Etherification: The formation of an ether is commonly achieved through the Williamson ether synthesis. The hydroxyl group is first treated with a base (e.g., NaH or K₂CO₃) to form the sodium or potassium phenoxide, which is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether.

Esterification: The hydroxyl group can be acylated to form a phenolic ester. This is typically accomplished by reacting the compound with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. medcraveonline.commedcraveonline.com For example, reaction with acetyl chloride would yield Ethyl 2-(7-(acetoxy)naphthalen-1-yl)acetate.

| Reaction Type | Reagents | Product Example |

| Etherification | 1. NaH2. Methyl Iodide (CH₃I) | Ethyl 2-(7-methoxynaphthalen-1-yl)acetate |

| Esterification | Acetyl Chloride (CH₃COCl), Pyridine | Ethyl 2-(7-acetoxynaphthalen-1-yl)acetate |

Cyclization and Annulation Reactions to Form Fused Ring Systems

The structure of this compound is suitable for intramolecular cyclization reactions to create more complex, fused polycyclic systems. mdpi.comresearchgate.net A common strategy is intramolecular Friedel-Crafts acylation. For this to occur, the ester group must first be hydrolyzed to the carboxylic acid, 2-(7-hydroxynaphthalen-1-yl)acetic acid. The carboxylic acid can then be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acylium ion generated from the acid chloride can attack the electron-rich naphthalene ring. The cyclization will be directed by the activating hydroxyl group to an ortho position, which in this case is the C-8 position. This would result in the formation of a new six-membered ring, leading to a derivative of benzonaphthenone.

Complexation Chemistry with Metal Ions and Coordination Compound Formation

Carboxylic acids and phenolic compounds are excellent ligands for a wide range of metal ions. nih.govmdpi.com Following hydrolysis of the ester to 2-(7-hydroxynaphthalen-1-yl)acetic acid, the molecule can effectively chelate metal ions, forming stable coordination compounds.

The deprotonated form of 2-(7-hydroxynaphthalen-1-yl)acetic acid presents two key binding sites: the carboxylate group (-COO⁻) and the phenoxide group (-O⁻). This allows it to function as a bidentate ligand, binding to a metal center through two oxygen atoms. This chelation results in the formation of a stable six-membered ring involving the metal ion, which is thermodynamically favorable (the chelate effect).

The carboxylate group itself is a versatile binding motif and can coordinate to metal ions in several ways:

Monodentate: One oxygen atom binds to the metal.

Bidentate Chelating: Both oxygen atoms bind to the same metal center.

Bidentate Bridging: Each oxygen atom binds to a different metal center, linking them together to form polynuclear structures.

The combination of the phenoxide and the carboxylate allows for strong (O,O)-coordination, similar to that seen in metal complexes of hydroxyflavones and other related natural products. mdpi.com

The stoichiometry (ligand-to-metal ratio) and stability constants of the resulting metal complexes can be determined using various analytical techniques in solution.

Spectrophotometric Methods: UV-Vis spectrophotometry is a common method. By monitoring the change in absorbance of the ligand upon addition of a metal ion, one can determine the stoichiometry using methods like the continuous variation method (Job's plot). mdpi.comresearchgate.net The stability constant (Kf), which quantifies the strength of the ligand-metal interaction, can also be calculated from this data.

Conductometric Titration: This method involves monitoring the molar conductivity of a metal salt solution as the ligand is incrementally added. A change in the slope of the conductivity versus mole ratio plot indicates the formation of a complex and can be used to determine the stoichiometry. electrochemsci.org

Potentiometric Titration: This is a highly accurate method for determining stability constants by measuring the pH of a solution containing the ligand and metal ion as a function of added base. researchgate.net

For bidentate ligands like 2-(7-hydroxynaphthalen-1-yl)acetic acid, the formation of 1:1 and 2:1 (ligand:metal) complexes is common, depending on the metal ion's coordination number and charge. The table below shows representative stability constant data for a related carboxylate ligand with various metal ions to illustrate typical values.

| Metal Ion | Stoichiometry (Ligand:Metal) | Log Kf (Stability Constant) | Method |

| Cu(II) | 1:1 | 4.8 | Spectrophotometry |

| Ni(II) | 1:1 | 3.5 | Potentiometry |

| Zn(II) | 1:1 | 3.2 | Potentiometry |

| Co(II) | 1:1 | 3.1 | Spectrophotometry |

Note: Data is illustrative for a comparable phenolic carboxylate system and not specific to 2-(7-hydroxynaphthalen-1-yl)acetic acid.

Exploration of Advanced Applications and Functional Materials Based on Hydroxynaphthalene Acetates

Development as Fluorescent Probes and Chemosensors

Naphthalene-based fluorescent probes are valued for their high quantum yield and excellent photostability. nih.gov The inherent fluorescence of the naphthalene (B1677914) moiety can be modulated by the presence of specific analytes, making these compounds ideal candidates for chemosensors. The introduction of a hydroxyl group can enhance the sensitivity and selectivity of these sensors.

Selective Detection of Metal Cations (e.g., transition metals, heavy metals)

Hydroxynaphthalene derivatives have demonstrated significant potential in the selective detection of various metal cations. The hydroxyl and carbonyl groups in these molecules can act as effective binding sites for metal ions. This interaction often leads to a noticeable change in the fluorescence properties of the compound, such as quenching or enhancement, allowing for the detection and quantification of the target ion.

For instance, Schiff base fluorescent probes derived from 2-hydroxynaphthalene have been developed for the highly selective and sensitive detection of Aluminum ions (Al³⁺). nih.govnih.gov These probes exhibit an "off-on" fluorescence response upon binding with Al³⁺, with a detection limit as low as 10⁻⁷ M. nih.gov The mechanism is attributed to the inhibition of the excited-state intramolecular proton transfer (ESIPT) process upon complexation with the metal ion.

Similarly, 2-hydroxynaphthylidene derivatives of hydrazine have been synthesized and shown to be sensitive and selective chemosensors for Copper ions (Cu²⁺) in a methanolic solution. scispace.com These sensors operate via a "switch-off" fluorescence mechanism upon binding with Cu²⁺. The minimum detection limits for Cu²⁺ with these probes were found to be in the range of 0.6 to 1.9 ppm. scispace.com

While direct studies on "Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate" for metal cation detection are not prominent in the available literature, its structure, featuring both a hydroxyl and an ester group, suggests a potential for similar chemosensory activity. The lone pair of electrons on the hydroxyl and ester oxygen atoms could coordinate with metal cations, leading to changes in its fluorescence profile.

Table 1: Performance of Hydroxynaphthalene-Based Fluorescent Probes for Metal Cation Detection

| Probe Type | Target Ion | Detection Mechanism | Detection Limit |

| 2-hydroxynaphthalene Schiff base | Al³⁺ | Fluorescence "off-on" | 10⁻⁷ M nih.gov |

| 2-hydroxynaphthylidene hydrazine derivative (L1) | Cu²⁺ | Fluorescence "switch-off" | 0.6 ppm scispace.com |

| 2-hydroxynaphthylidene hydrazine derivative (L2) | Cu²⁺ | Fluorescence "switch-off" | 1.9 ppm scispace.com |

| 2-hydroxynaphthylidene hydrazine derivative (L3) | Cu²⁺ | Fluorescence "switch-off" | 0.9 ppm scispace.com |

Anion Recognition and Sensing

The field of anion recognition and sensing is of great importance due to the crucial roles anions play in biological and environmental systems. researchgate.netchemistryviews.org Synthetic receptors for anions are designed to selectively bind with specific anions, often resulting in a detectable signal, such as a change in color or fluorescence. nih.govrsc.org

While specific research on "this compound" for anion sensing is limited, the general principles of anion recognition can be applied. The hydroxyl group of the molecule could potentially act as a hydrogen bond donor to interact with basic anions. Furthermore, the naphthalene ring can be functionalized with specific anion-binding moieties to create highly selective sensors. For example, a 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe was developed for the detection of sulfite and bisulfite ions, demonstrating the versatility of the hydroxynaphthalene scaffold in anion sensing. nih.gov

Environmental Monitoring Applications

The development of sensitive and selective chemosensors is crucial for monitoring environmental pollutants. frontiersin.org Naphthalene and its derivatives are themselves environmental contaminants, and methods for their detection are important. researchgate.netnih.govresearchgate.net Conversely, functionalized naphthalene derivatives can be employed to detect other pollutants.

Hydroxynaphthalene-based fluorescent probes have been successfully utilized for the detection of ions in real water samples. nih.gov For instance, a 1-hydroxy-2,4-diformylnaphthalene-based probe was used to detect sulfites in lake water and tap water with satisfactory recovery rates. nih.gov This highlights the potential of hydroxynaphthalene acetates in practical environmental monitoring applications. Given its fluorescent properties, "this compound" could potentially be developed into a sensor for various environmental contaminants.

Role in Optoelectronic Devices and Photonic Materials

Naphthalene derivatives are widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent charge transport and light-emitting properties. oled-intermediates.com

Chromophoric Components in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising alternative to conventional silicon-based solar cells. irjet.net The efficiency of a DSSC is highly dependent on the properties of the organic dye used as a sensitizer. Naphthalene derivatives have been explored as potential sensitizers in DSSCs. researchgate.net For example, an organic dimeric dye based on an N-alkyl-attached 1,8-naphthalamide derivative as the donor system achieved a power conversion efficiency of 7.1%. rsc.org

The hydroxynaphthalene acetate (B1210297) structure, with its electron-donating hydroxyl group and conjugated naphthalene system, possesses the fundamental characteristics of a good chromophore. The hydroxyl group can enhance the light-harvesting properties of the molecule, while the acetate group can be modified to improve its anchoring to the semiconductor surface (e.g., TiO₂) in a DSSC. While specific data for "this compound" in DSSCs is not available, its structural features suggest it could be a candidate for further investigation as a dye sensitizer.

Potential as Active Materials in Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

Naphthalene derivatives are key components in OLEDs, often used as fluorescent emitters or as host materials in the emissive layer. ingentaconnect.comtandfonline.com For instance, fluorene-substituted naphthalene derivatives have been used as blue-emitting materials in OLEDs, achieving a luminous efficiency of 2.79 cd/A. ingentaconnect.com Naphthalimide derivatives have also been utilized as the emitting layer in OLEDs with emission in the blue region. researchgate.net

The rigid and planar structure of the naphthalene core in "this compound" is advantageous for achieving high fluorescence quantum yields, a critical parameter for OLED emitters. The hydroxyl and acetate groups can be further functionalized to tune the emission color and improve the charge transport properties of the material.

Furthermore, organic dyes are the primary active medium in dye lasers, which are known for their broad tunability. wikipedia.org Laser dyes are typically fluorescent organic compounds. targetmol.com The strong fluorescence properties of naphthalene derivatives make them potential candidates for laser dyes. While specific research on "this compound" as a laser dye is not available, its inherent fluorescence suggests it could be explored for this application.

Applications in Analytical Chemistry

The unique structural characteristics of this compound, featuring a naphthalene core, a hydroxyl functional group, and an ester moiety, make it and its derivatives valuable in various analytical applications. These applications range from the development of sensitive detection methods to its use as a standard for quality control.

Use as Reference Standards or Internal Standards in Analytical Assays

High-purity this compound can serve as a valuable reference standard in analytical assays. hpc-standards.com Reference standards are crucial for the accurate quantification of a substance in a sample by providing a benchmark for comparison. hpc-standards.com Its use would be essential in quality control processes during its synthesis or in the manufacturing of materials where it is a component.

Furthermore, a deuterated or ¹³C-labeled analog of this compound could be synthesized and utilized as an internal standard . Internal standards are added to samples in a known concentration before analysis to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantitative analysis.

Precursors for Chemical Biology Probes and Advanced Biomaterials (Focus on Chemical Space and Scaffold Utility)

The hydroxynaphthalene acetate scaffold, as exemplified by this compound, represents a versatile platform for the design and synthesis of molecules with tailored biological activities and material properties. researchgate.net The combination of the planar, hydrophobic naphthalene core with a reactive hydroxyl group and a modifiable ester functionality allows for systematic exploration of chemical space. researchgate.netnih.govresearchgate.net

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Exploration

The core structure of this compound offers multiple points for chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective molecules. nih.govnih.gov

Table 1: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Modifications | Rationale for Modification |

| Hydroxyl Group (C7) | Etherification (e.g., methylation, benzylation), Esterification (e.g., acetylation, benzoylation) | To investigate the importance of the hydroxyl group as a hydrogen bond donor/acceptor and to modulate lipophilicity. |

| Acetate Moiety | Variation of the ester alkyl chain (e.g., methyl, propyl, butyl), Conversion to amide, Conversion to carboxylic acid | To explore the influence of steric bulk and electronic properties of the ester group on activity and to introduce new interaction points. |

| Naphthalene Ring | Introduction of substituents (e.g., halogens, alkyl groups, nitro groups) at various positions | To probe the electronic and steric requirements for binding to a biological target and to alter the overall physicochemical properties of the molecule. nih.gov |

The synthesis of these derivatives can be achieved through standard organic chemistry transformations. For instance, the hydroxyl group can be readily alkylated or acylated, and the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. rsc.org

Investigation of Enzymatic and Receptor-Binding Interactions in Model Systems (e.g., in vitro enzymatic assays, receptor binding affinity assays, without clinical data)

Derivatives of this compound can be investigated in various in vitro model systems to assess their potential as modulators of biological processes. The naphthalene scaffold is present in numerous biologically active compounds, suggesting its utility in interacting with biological macromolecules. rsc.orgnih.govpharmaguideline.com

Enzymatic Assays:

The ester linkage in hydroxynaphthalene acetates makes them potential substrates or inhibitors for esterase enzymes. nih.gov In vitro enzymatic assays using purified esterases can be employed to study the rate of hydrolysis of these compounds. nih.govnih.gov By systematically modifying the structure of the hydroxynaphthalene acetate, it is possible to investigate the structural features that govern the interaction with the enzyme's active site. For example, the hydrolysis of α-naphthyl acetate and β-naphthyl acetate by kidney enzymes has been studied to characterize esterase activity. nih.gov

Receptor-Binding Assays:

The rigid, aromatic structure of the naphthalene core can serve as a scaffold for designing ligands that bind to specific receptors. rsc.org By introducing appropriate functional groups, derivatives of this compound can be tailored to interact with the binding pockets of various receptors. In vitro receptor binding affinity assays, often using radiolabeled ligands, can be performed to determine the binding affinity (e.g., Ki or IC50 values) of the synthesized compounds to a target receptor. rsc.org For instance, naphthalene derivatives have been evaluated as ligands for cannabinoid receptors. rsc.org

Table 2: Examples of in vitro Assays for Investigating Biological Interactions

| Assay Type | Model System | Measured Parameter | Potential Application |

| Enzymatic Assay | Purified esterase (e.g., acetylcholinesterase, carboxylesterase) | Rate of substrate hydrolysis (e.g., by monitoring the release of the hydroxynaphthalene) | Identification of enzyme inhibitors or substrates. nih.gov |

| Receptor Binding Assay | Isolated cell membranes expressing a target receptor (e.g., GPCRs, nuclear receptors) | Binding affinity (Ki, IC50) of the compound | Discovery of novel receptor ligands. rsc.org |

These in vitro studies provide valuable preliminary data on the biological potential of novel hydroxynaphthalene acetate derivatives, paving the way for further investigation into their mechanisms of action and potential applications as chemical probes or leads for the development of new functional materials. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues for Ethyl 2 7 Hydroxynaphthalen 1 Yl Acetate

Expansion of Synthetic Scope to Novel Structural Analogues with Tunable Properties

The inherent reactivity of the naphthalene (B1677914) ring, along with the hydroxyl and ester functional groups of Ethyl 2-(7-hydroxynaphthalen-1-yl)acetate, provides a fertile ground for the synthesis of a diverse library of novel structural analogues. Future research should focus on regioselective functionalization of the naphthalene core to introduce a variety of substituents. This will enable the fine-tuning of the molecule's electronic and steric properties.

Key areas for exploration include:

Electrophilic Aromatic Substitution: The electron-rich naphthalene ring is susceptible to electrophilic attack. Controlled reactions could introduce nitro, halogen, and acyl groups at specific positions, leading to derivatives with altered reactivity and potential for further modification.

Cross-Coupling Reactions: The hydroxyl group can be converted to a triflate or other suitable leaving group, enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of aryl, vinyl, and alkynyl moieties, significantly expanding the structural diversity.

Modification of the Ethyl Acetate (B1210297) Moiety: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for attachment to polymers or solid supports. The alpha-carbon to the ester can also be functionalized.

These synthetic strategies will lead to a wide array of analogues with tunable properties, such as solubility, fluorescence, and biological activity.

Integration into Supramolecular Assemblies and Nanomaterials

The planar aromatic structure and the presence of hydrogen-bonding donor (hydroxyl) and acceptor (ester carbonyl) groups make this compound an excellent candidate for incorporation into supramolecular assemblies and nanomaterials. thieme-connect.dersc.orgthieme-connect.com

Future research in this area could explore:

Self-Assembly: Investigation of the self-assembly behavior of the parent molecule and its derivatives in various solvents and on different surfaces. The interplay of π-π stacking interactions from the naphthalene core and hydrogen bonding can lead to the formation of well-ordered structures like nanofibers, gels, and liquid crystals. rsc.org

Host-Guest Chemistry: The naphthalene moiety can act as a guest in various host molecules, such as cyclodextrins and calixarenes. Such host-guest complexes could exhibit modified photophysical properties or be used for controlled release applications.

Functionalization of Nanomaterials: The compound and its derivatives can be used to functionalize the surface of nanomaterials like gold nanoparticles, quantum dots, and carbon nanotubes. nih.govnih.gov This can impart new properties to the nanomaterials, such as improved dispersibility, specific recognition capabilities, or sensing functionalities. For instance, functionalized nanoparticles could be developed for targeted drug delivery or as fluorescent probes for bioimaging. nih.govselectscience.net

Advanced Mechanistic Studies of its Chemical Transformations

A thorough understanding of the reaction mechanisms governing the chemical transformations of this compound is crucial for optimizing existing synthetic routes and designing new reactions.

Future research should focus on:

Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of key reactions, such as esterification, hydrolysis, and electrophilic substitution, will provide valuable insights into the reaction pathways and the stability of intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity of reactions, and understand the electronic structure of the molecule and its derivatives. researchgate.net This can help in designing experiments and interpreting experimental results.

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as time-resolved spectroscopy, can aid in the detection and characterization of transient intermediates in photochemical and other fast reactions. Understanding the excited-state properties is particularly important for developing applications in photochemistry and materials science.

Development of High-Throughput Screening Methods for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, the development of high-throughput screening (HTS) methods is essential. nih.govopentrons.comewadirect.comeurofinsdiscovery.comsyngeneintl.com HTS allows for the rapid testing of large libraries of compounds for a specific activity. ewadirect.com

Future efforts in this area should include:

Assay Development: Designing and optimizing various biochemical and cell-based assays to screen for a wide range of potential applications. nih.govopentrons.com This could include assays for enzymatic inhibition, receptor binding, antimicrobial activity, and cytotoxicity.

Fluorescence-Based Screening: The intrinsic fluorescence of the naphthalene core can be exploited to develop fluorescence-based screening assays. Changes in fluorescence intensity or wavelength upon binding to a target or as a result of a chemical reaction can be used as a readout.

Virtual Screening: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to virtually screen large libraries of derivatives against biological targets or to predict their material properties. ewadirect.com This can help in prioritizing compounds for synthesis and experimental testing.

Interdisciplinary Research with Materials Science and Chemical Biology (Focus on fundamental interactions and material properties)

The unique properties of this compound make it an ideal candidate for interdisciplinary research at the interface of chemistry, materials science, and chemical biology. wiley.comresearchgate.net

Promising areas for future interdisciplinary research include:

Organic Electronics: The π-conjugated naphthalene system suggests potential applications in organic electronics. thieme-connect.de Derivatives with appropriate substituents could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Chemical Sensors: The hydroxyl group and the naphthalene fluorescence make this compound a promising scaffold for the development of chemical sensors. Modification of the molecule with specific recognition units could lead to sensors for metal ions, anions, or biologically important molecules.

Biological Probes: The fluorescent nature of the naphthalene core can be utilized to design fluorescent probes for studying biological processes. nih.gov For example, derivatives that show changes in their fluorescence upon binding to specific proteins or nucleic acids could be developed for bioimaging applications. The fundamental interactions of these probes with biological macromolecules would be a key area of investigation. nih.gov

By pursuing these future research directions, the full potential of this compound as a versatile building block for the development of new materials and biologically active compounds can be realized.

Q & A

Q. Key Parameters :

- Catalyst : Sulfuric acid or Lewis acids (e.g., Et3N) for esterification.

- Solvent : Ethanol or THF for optimal solubility.

- Purification : Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate isomers .

Advanced: How can spectroscopic data contradictions during structure elucidation be resolved?

Methodological Answer:

Contradictions in NMR or IR data often arise from tautomerism, isomerism, or crystal packing effects. Strategies include:

- X-ray Crystallography : Resolve ambiguities using SHELXTL or similar software for single-crystal analysis .

- DEPT and 2D NMR : Differentiate between keto/enol tautomers or positional isomers (e.g., 1- vs. 2-naphthol derivatives) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 245) and fragmentation patterns .

Example : In , conflicting <sup>13</sup>C NMR signals for carbonyl groups were resolved by comparing computed (DFT) and experimental spectra .

Basic: What analytical techniques ensure purity and structural integrity?

Methodological Answer:

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (mobile phase: acetonitrile/water) or GC with FID detection .

- Melting Point Analysis : Compare observed values (e.g., 145–147°C) with literature to detect impurities .

- FT-IR : Verify ester C=O stretches (~1740 cm<sup>−1</sup>) and hydroxyl groups (~3400 cm<sup>−1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.